{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine

Lipophilicity Drug Design Physicochemical Properties

{1-[4-(Difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine (CAS 923183-36-2) is a synthetic cyclopentylmethanamine derivative with the molecular formula C₁₄H₁₉F₂NO₂ and a molecular weight of 271.30 g/mol. It features a 4-difluoromethoxy-3-methoxyphenyl ring connected to a cyclopentyl core via a methanamine linker, yielding a geometrically constrained primary amine building block.

Molecular Formula C14H19F2NO2
Molecular Weight 271.30 g/mol
CAS No. 923183-36-2
Cat. No. B6142399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine
CAS923183-36-2
Molecular FormulaC14H19F2NO2
Molecular Weight271.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2(CCCC2)CN)OC(F)F
InChIInChI=1S/C14H19F2NO2/c1-18-12-8-10(4-5-11(12)19-13(15)16)14(9-17)6-2-3-7-14/h4-5,8,13H,2-3,6-7,9,17H2,1H3
InChIKeyYFFRJLLEJCROBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[4-(Difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine – CAS 923183-36-2: Core Physicochemical & Structural Profile


{1-[4-(Difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine (CAS 923183-36-2) is a synthetic cyclopentylmethanamine derivative with the molecular formula C₁₄H₁₉F₂NO₂ and a molecular weight of 271.30 g/mol . It features a 4-difluoromethoxy-3-methoxyphenyl ring connected to a cyclopentyl core via a methanamine linker, yielding a geometrically constrained primary amine building block [1]. Its computed consensus Log Pₒ/𝓌 is 3.17, placing it in a moderately lipophilic range distinct from simpler benzylamine analogs .

Why {1-[4-(Difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine Cannot Be Replaced by Simpler Cyclopentylmethanamine or Benzylamine Analogs


The compound's combination of a cyclopentyl quaternary center, a primary aminomethyl group, and the synergistic 3-methoxy-4-difluoromethoxy substitution pattern on the phenyl ring creates a steric and electronic environment not duplicated by analogs lacking any one of these features [1]. The difluoromethoxy group (–OCF₂H) is a metabolically stable isostere of methoxy, which peer compounds exploit to resist oxidative O-demethylation while preserving hydrogen-bond acceptor capacity [2]. Removing the cyclopentyl ring (e.g., moving to 1-[4-(difluoromethoxy)-3-methoxyphenyl]methanamine, CAS 847744-28-9) eliminates the conformational restriction and quaternary carbon architecture essential for scaffold rigidity in target-oriented synthesis [1]. Conversely, omitting the difluoromethoxy or methoxy substituents (e.g., CAS 1039932-44-9) alters both lipophilicity and hydrogen-bonding potential, directly impacting binding-mode compatibility in medicinal chemistry campaigns [3].

{1-[4-(Difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine – Quantitative Differentiation Evidence vs. Closest Analogs


Log P Comparison: Cyclopentyl- vs. Non-Cyclopentyl Analog – Lipophilicity Shift for Membrane Permeability Tuning

The target compound exhibits a consensus Log Pₒ/𝓌 of 3.17 (calculated) , whereas its direct non-cyclopentyl analog, 1-[4-(difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9, MW 203.19), is significantly more polar with an estimated Log P ≈ 1.5–1.8 based on its lower molecular weight and absence of the cyclopentyl moiety. This ~1.4–1.7 log-unit increase directly translates to roughly a 25–50× higher theoretical partition coefficient, indicating enhanced passive membrane permeability for the cyclopentyl-containing scaffold . Such a shift is strategically valuable when designing CNS-penetrant candidates or improving the cellular uptake of PROTAC building blocks.

Lipophilicity Drug Design Physicochemical Properties

Conformational Restriction: Cyclopentyl Quaternary Center Introduces sp³-Rich Rigidity Absent in Linear Analogs

The target compound contains a quaternary carbon atom embedded in a cyclopentyl ring that directly attaches the phenyl ring to the aminomethyl group. This architecture restricts free rotation, locking the amine in a defined spatial orientation relative to the aromatic plane . In contrast, the widely available benzylamine analog 1-[4-(difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9) possesses a freely rotatable benzylic CH₂–NH₂ bond, leading to a higher entropic penalty upon target binding . The cyclopentyl constraint is consistent with design principles used in PDE4D-selective inhibitors, where sp³-rich, conformationally restricted catechol isosteres improve isoform selectivity [1]. Although no head-to-head binding data exist for 923183-36-2 specifically, the structural logic is class-validated by the PDE4D inhibitor series where replacing a 3-methoxy with 3-difluoromethoxy on a cyclopentyloxy-phenyl scaffold preserved PDE4D3 potency while eliminating off-target PDE4A4/B2/C2 activity [1].

Conformational Restriction Scaffold Design Medicinal Chemistry

Metabolic Stability Class Advantage: The –OCF₂H Group Resists Oxidative Demethylation Compared to –OCH₃

The difluoromethoxy (–OCF₂H) substituent is a well-established metabolically stable isostere of methoxy (–OCH₃). In the PDE4D inhibitor optimization campaign described by Brullo et al. (2015), replacement of the 3-methoxy group with 3-difluoromethoxy on catechol-based scaffolds preserved PDE4D3 inhibitory activity while improving pharmacokinetic profiles relative to the non-fluorinated analogs [1]. The target compound, bearing both a 3-methoxy and a 4-difluoromethoxy group, incorporates this stability advantage on the position most susceptible to cytochrome P450-mediated O-dealkylation. The structurally related compound Zardaverine (CAS 101975-10-4), a dual PDE3/4 inhibitor containing the identical 4-difluoromethoxy-3-methoxyphenyl motif, demonstrates that this substitution pattern is compatible with potent target engagement [2]. By contrast, analogs relying solely on methoxy groups (e.g., 1-(3,4-dimethoxyphenyl)cyclopentanemethanamine) lack this metabolic shield.

Metabolic Stability Fluorine Chemistry ADME

Supplier Purity Tier Stratification: Available at 98% vs. Typical 95% for Closest Analogs

Leyan (Shanghai) supplies this compound at 98% purity (Product No. 1312608) , while multiple vendors including AKSci and Enamine list it at 95% [1]. By comparison, the simpler non-cyclopentyl analog 1-[4-(difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9) is commonly offered at 95% with no 98% option readily available from major catalogs . The 98% tier is critical for applications requiring high mass-balance accountability, such as quantitative NMR reference standards, stoichiometric reactions in total synthesis, or high-throughput screening where impurities >2% can generate false-positive hits.

Purity Procurement Quality Control

Scaffold Alignment with PDE4D Pharmacophore: The 3-OCH₃/4-OCF₂H Pattern Matches Validated Inhibitor Architecture

The 3-methoxy-4-difluoromethoxy substitution pattern on the phenyl ring directly mirrors the catechol isostere motif validated in selective PDE4D inhibitors. Brullo et al. (2015) demonstrated that replacing the 3-methoxy with 3-difluoromethoxy in cyclopentyloxy-phenyl PDE4D inhibitors produced compounds with good PDE4D3 inhibitory activity and high selectivity over PDE4A4, PDE4B2, and PDE4C2 isoforms [1]. Compound 3b from that series showed an improved pharmacokinetic profile compared to its non-fluorinated counterpart [1]. While the target compound (923183-36-2) contains a cyclopentyl ring directly attached at the benzylic position rather than via an ether linkage, the aromatic substitution pattern is identical, providing a structurally pre-validated starting point for PDE4D-focused medicinal chemistry . By contrast, analogs with different substitution patterns (e.g., 1-(3,4,5-trimethoxyphenyl)cyclopentanemethanamine) do not map to this pharmacophore.

PDE4D Inhibition Pharmacophore Inflammation

CCR5 Antagonist Structural Class Potential: Cyclopentyl Scaffold Aligns with Chemokine Receptor Modulator Patents

Multiple patent families (Merck & Co., 2000–2006) describe N-cyclopentyl modulators of chemokine receptor activity, specifically targeting CCR5 and CCR3 [1][2]. The target compound's cyclopentylmethanamine core with a substituted phenyl ring maps onto the general formula disclosed in these filings. Additionally, a BindingDB entry (CHEMBL2057534) records an IC₅₀ of 9.20 × 10³ nM for a structurally related compound in a CCR5 calcium mobilization assay conducted in human MOLT4 cells [3]. While this potency is modest, it establishes proof of target engagement for the chemotype. The difluoromethoxy substitution is absent from the specific compounds in the BindingDB assay, suggesting that 923183-36-2 may offer differentiated binding characteristics. The Class-level inference is supported by the broader anibamine analog program, which demonstrated that modifications to the phenyl substitution pattern modulate anti-proliferative activity in OVCAR-3 ovarian cancer cells at micromolar to submicromolar concentrations [4].

CCR5 Antagonist GPCR Immuno-Oncology

Recommended Research & Procurement Scenarios for {1-[4-(Difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine (CAS 923183-36-2)


PDE4D Inhibitor Lead Optimization: Fragment Growing from a Validated Catechol Isostere

The 3-OCH₃/4-OCF₂H substitution pattern on the target compound provides a direct entry point for PDE4D-focused medicinal chemistry. Researchers can use this building block to elaborate the primary amine into amides, sulfonamides, or ureas that extend toward the PDE4D catalytic pocket, leveraging SAR established by Brullo et al. (2015) . The cyclopentyl quaternary center adds conformational restriction that may enhance isoform selectivity, a key challenge in PDE4 inhibitor development where pan-PDE4 inhibition causes gastrointestinal side effects.

GPCR-Focused Chemical Library Synthesis for CCR5/CCR3 Antagonist Screening

The cyclopentylmethanamine scaffold is explicitly claimed in Merck's chemokine receptor modulator patents . The target compound's primary amine serves as a versatile handle for parallel library synthesis—reaction with carboxylic acids, sulfonyl chlorides, or isocyanates generates diverse amide, sulfonamide, or urea derivatives suitable for high-throughput CCR5 and CCR3 screening. The difluoromethoxy group provides a metabolic stability advantage over methoxy-only analogs [1].

PROTAC Linker-E3 Ligase Conjugate Synthesis Requiring a Conformationally Restricted Amine

The primary aminomethyl group attached to a quaternary cyclopentyl center provides a rigid, sp³-rich exit vector for PROTAC design. The amine can be conjugated to E3 ligase ligands (e.g., VHL or CRBN ligands) via amide bond formation, while the difluoromethoxy-methoxyphenyl moiety can engage the target protein. The 98% purity option (Leyan) supports the stoichiometric precision required for PROTAC synthesis, where impurities can generate undesired ternary complexes.

Fluorinated Building Block Procurement for CNS Drug Discovery Programs

With a consensus Log P of 3.17 and a topological polar surface area (TPSA) of approximately 35–40 Ų (estimated from structure) , this compound occupies a favorable physicochemical space for CNS permeability. The difluoromethoxy group enhances metabolic stability without excessively increasing lipophilicity (ΔLog P ≈ +0.3–0.5 vs. –OCH₃ alone) [1]. Procurement at 95–98% purity from multiple vendors (Fluorochem, ChemScene, Leyan, Enamine) ensures supply chain redundancy for multi-year CNS lead optimization campaigns.

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